3-Bromo-5-fluoro-2-methylpyridine 3-Bromo-5-fluoro-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1211542-29-8
VCID: VC0087467
InChI: InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3
SMILES: CC1=C(C=C(C=N1)F)Br
Molecular Formula: C6H5BrFN
Molecular Weight: 190.015

3-Bromo-5-fluoro-2-methylpyridine

CAS No.: 1211542-29-8

Cat. No.: VC0087467

Molecular Formula: C6H5BrFN

Molecular Weight: 190.015

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-2-methylpyridine - 1211542-29-8

Specification

CAS No. 1211542-29-8
Molecular Formula C6H5BrFN
Molecular Weight 190.015
IUPAC Name 3-bromo-5-fluoro-2-methylpyridine
Standard InChI InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3
Standard InChI Key FDUMMEFEKHPQBG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)F)Br

Introduction

Chemical Identity and Structure

3-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN . The compound consists of a pyridine ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement of functional groups gives the compound its unique chemical and physical properties.

The compound is identified by the CAS registry number 1211542-29-8 . Its structure can be represented in SMILES notation as CC1=C(C=C(C=N1)F)Br and has the InChI notation InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 . The InChIKey identifier for this compound is FDUMMEFEKHPQBG-UHFFFAOYSA-N .

Structural Characteristics

The compound features a planar pyridine ring with three different substituents that influence its electronic properties and reactivity. The bromine atom at position 3 adds bulk and serves as a potential site for various coupling reactions. The fluorine atom at position 5 contributes to the molecule's electronic properties and potential hydrogen bonding capabilities. The methyl group at position 2 provides steric effects and can influence the reactivity of neighboring positions.

Physical and Chemical Properties

3-Bromo-5-fluoro-2-methylpyridine possesses specific physicochemical properties that determine its behavior in various environments and reactions. The key physical and chemical properties of this compound are summarized in the following table:

Table 2.1: Physical and Chemical Properties of 3-Bromo-5-fluoro-2-methylpyridine

PropertyValueReference
Molecular FormulaC₆H₅BrFN
Molecular Weight190.013 g/mol
Exact Mass188.959
Physical StateSolid (presumed)-
Polar Surface Area (PSA)12.89 Ų
LogP2.2916
IUPAC Name3-bromo-5-fluoro-2-methylpyridine

The compound's relatively low polar surface area (12.89 Ų) suggests limited hydrogen bonding capability, which is consistent with its structure having no hydrogen bond donors and only the pyridine nitrogen as a potential acceptor . The LogP value of 2.2916 indicates moderate lipophilicity, suggesting the compound would have reasonable membrane permeability and moderate solubility in organic solvents .

Spectroscopic Properties

While specific spectroscopic data for 3-Bromo-5-fluoro-2-methylpyridine is limited in the available sources, predicted collision cross-section data has been determined for various adducts of the compound:

Table 2.2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.96622131.3
[M+Na]⁺211.94816135.8
[M+NH₄]⁺206.99276136.5
[M+K]⁺227.92210135.1
[M-H]⁻187.95166131.1
[M+Na-2H]⁻209.93361135.6
[M]⁺188.95839130.7
[M]⁻188.95949130.7

This collision cross-section data provides valuable information for mass spectrometric identification and characterization of the compound .

Analytical Characterization

For proper identification and purity assessment of 3-Bromo-5-fluoro-2-methylpyridine, various analytical techniques can be employed. While specific analytical data for this compound is limited in the available sources, general approaches for characterizing halogenated pyridines typically include:

Mass Spectrometry

Mass spectrometry is a valuable tool for confirming the identity of 3-Bromo-5-fluoro-2-methylpyridine. The compound's exact mass of 188.959 provides a characteristic molecular ion peak . The presence of bromine creates a distinctive isotope pattern with peaks at M and M+2 with approximately 1:1 ratio, which is characteristic of brominated compounds.

Predicted Properties

Computational approaches have been used to predict various properties of the compound. These predicted values include collision cross-section data for various adducts as presented in Table 2.2, which can be valuable for mass spectrometric identification and characterization .

Applications and Uses

Based on its structure and the common applications of related halogenated pyridines, 3-Bromo-5-fluoro-2-methylpyridine likely serves several important functions in synthetic chemistry and pharmaceutical development:

Synthetic Building Block

Halogenated pyridines like 3-Bromo-5-fluoro-2-methylpyridine often serve as important building blocks in organic synthesis. The bromine substituent provides a reactive site for various cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings), enabling the construction of more complex molecules. The fluorine substituent can enhance binding interactions in medicinal chemistry applications and modify the electronic properties of the pyridine ring.

Pharmaceutical Intermediates

Substituted pyridines are common motifs in pharmaceutical compounds. The specific substitution pattern in 3-Bromo-5-fluoro-2-methylpyridine may provide desirable properties for drug development, such as metabolic stability (from the fluorine) and sites for further functionalization (via the bromine).

Research Significance

3-Bromo-5-fluoro-2-methylpyridine represents an important class of functionalized heterocycles that find applications in various areas of chemical research:

Medicinal Chemistry

Halogenated pyridines serve as scaffolds for developing biologically active compounds. The specific substitution pattern in 3-Bromo-5-fluoro-2-methylpyridine offers:

  • The pyridine nitrogen as a hydrogen bond acceptor

  • The fluorine substituent, which can enhance metabolic stability and binding interactions

  • The bromine atom as a site for further functionalization

  • The methyl group, which can provide hydrophobic interactions in biological systems

Material Science

Pyridine derivatives are also utilized in materials science for developing functional materials with specific electronic or optical properties. The halogen substituents in compounds like 3-Bromo-5-fluoro-2-methylpyridine can influence the electronic structure, potentially leading to interesting optical or electronic properties.

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